molecular formula C17H13F11N4O6S B12469942 4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate CAS No. 298703-31-8

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate

Cat. No.: B12469942
CAS No.: 298703-31-8
M. Wt: 610.4 g/mol
InChI Key: HAZQVLQMALOOKG-UHFFFAOYSA-N
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Description

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is a complex fluorinated organic salt comprising a sulfamoyl-anilinium cation and a perfluorinated ether carboxylate anion. The ammonium salt of this anion (CAS 62037-80-3, termed FRD-902) is a polymerization aid in fluoropolymer production, valued for its thermal stability (sublimation point: 130–140°C; decomposition point: 150–160°C) and low vapor pressure (~0.01 Pa at 20°C) .

Properties

CAS No.

298703-31-8

Molecular Formula

C17H13F11N4O6S

Molecular Weight

610.4 g/mol

IUPAC Name

[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]azanium;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate

InChI

InChI=1S/C11H12N4O3S.C6HF11O3/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h2-7H,12H2,1H3,(H,13,15);(H,18,19)

InChI Key

HAZQVLQMALOOKG-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[NH3+].C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate typically involves multi-step organic reactions. The initial step often includes the preparation of the methoxypyridazinyl intermediate, followed by the introduction of the sulfamoyl group through sulfonation reactions. The final step involves esterification with 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the ester moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis studies.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, coatings, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its effects in biological systems.

Comparison with Similar Compounds

Hexafluoropropylene oxide dimer acid (HFPO-DA; the dissociated anion of FRD-902/903)

Perfluorooctanoic acid (PFOA; CAS 335-67-1)

Perfluorooctanesulfonic acid (PFOS; CAS 1763-23-1)

Physicochemical Properties

Property Target Compound (Anion: HFPO-DA) FRD-902 (Ammonium Salt) FRD-903 (Acid) PFOA PFOS
CAS No. N/A 62037-80-3 13252-13-6 335-67-1 1763-23-1
Molecular Formula C₆HF₁₁O₃⁻ C₆H₄F₁₁NO₃ C₆HF₁₁O₃ C₈HF₁₅O₂ C₈HF₁₇O₃S
Molecular Weight (g/mol) 330.06 347.10 330.06 414.07 500.13
Physical State Ionic (in solution) White solid Liquid White solid White solid
Thermal Stability N/A Sublimes at 130–140°C Decomposes at >150°C Stable up to 200°C Stable up to 400°C

Toxicological Profiles

Chronic Toxicity and Carcinogenicity

  • FRD-902 (Ammonium Salt): A 2-year oral study in Sprague-Dawley rats showed hepatocellular adenomas (males: 10–15% incidence at 150 mg/kg/day) and uterine polyps (females: 20% at 300 mg/kg/day). No carcinogenicity was observed below 50 mg/kg/day .
  • HFPO-DA (Anion): Immunomodulatory effects in C57BL/6 mice included reduced spleen weight (20% decrease at 10 mg/kg/day) and suppressed antibody production .
  • PFOA/PFOS: Linked to developmental toxicity (e.g., low birth weight) and endocrine disruption at lower doses (≥0.1 mg/kg/day) .

Environmental Persistence

  • Half-Life in Primates: FRD-902 has a half-life of 1.6–1.8 hours in cynomolgus monkeys, significantly shorter than PFOA (2–8 years in humans) .

Regulatory and Industrial Status

Compound Regulatory Status Primary Use
FRD-902 Listed under REACH (EU) with tonnage >1000 tonnes/year ; UNEP monitoring Fluoropolymer manufacturing aid
PFOA/PFOS Restricted under Stockholm Convention (POPs) Surfactants, firefighting foams
HFPO-DA (GenX) Emerging regulatory focus due to drinking water contamination Industrial processing aid

Key Research Findings

Toxicity Potency: HFPO-DA is 10–100× less potent than PFOA in vivo but exhibits similar mechanisms (e.g., PPARα activation) .

Dissociation Behavior: FRD-902 and FRD-903 dissociate into HFPO-DA in environmental/biological systems, explaining their overlapping toxicities .

Environmental Detection: HFPO-DA is highly mobile in water, with concentrations up to 4,000 ng/L detected near industrial sites .

Biological Activity

The compound 4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazinyl sulfamoyl moiety linked to an anilinium group and a tetrafluorinated propanoate. Its molecular formula is C14H13F4N3O3SC_{14}H_{13}F_4N_3O_3S with a molecular weight of approximately 385.34 g/mol. The presence of fluorinated groups suggests potential lipophilicity and biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₃F₄N₃O₃S
Molecular Weight385.34 g/mol
IUPAC Name4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate

Antimicrobial Properties

Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial properties. A study demonstrated that related sulfamoyl derivatives showed significant inhibition against various bacterial strains, suggesting that the target compound may also possess similar activity .

Anticancer Potential

Preliminary investigations into the anticancer properties of pyridazine derivatives have shown promise. For instance, pyridazine-based compounds have been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways . The specific mechanisms for the compound remain to be fully elucidated but warrant further exploration.

The proposed mechanism of action for similar compounds involves interaction with dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By inhibiting this enzyme, these compounds can disrupt bacterial growth and proliferation . The presence of multiple functional groups in the target compound may enhance its binding affinity to biological targets.

Case Studies

  • In Vivo Studies : A study involving a related sulfamoyl compound demonstrated significant tumor reduction in murine models when administered at specific dosages. The study highlighted the importance of dosage and timing in maximizing therapeutic effects .
  • In Vitro Studies : Another investigation focused on the cytotoxic effects of pyridazine derivatives on human cancer cell lines. Results indicated that compounds with similar structures induced cell cycle arrest and apoptosis at micromolar concentrations .

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